An In-depth Technical Guide to 3-Methylsulfanyl-5-phenyl-1H-pyrazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-Methylsulfanyl-5-phenyl-1H-pyrazole: Structure, Properties, and Synthetic Strategies
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of 3-methylsulfanyl-5-phenyl-1H-pyrazole, a significant derivative within this class. While specific experimental data for this exact molecule is limited in public literature, this document leverages data from closely related analogues and established principles of heterocyclic chemistry to detail its chemical structure, predict its properties, and propose robust synthetic methodologies. The guide further explores the compound's reactivity, potential for derivatization, and its promising applications in the field of drug discovery, particularly as a scaffold for developing novel therapeutic agents.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in numerous compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule. The subject of this guide, 3-methylsulfanyl-5-phenyl-1H-pyrazole, incorporates a phenyl group and a methylsulfanyl (methylthio) group, which are known to influence biological activity and provide handles for further chemical modification.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-methylsulfanyl-5-phenyl-1H-pyrazole is characterized by a central pyrazole ring. A phenyl group is attached at the 5-position, and a methylsulfanyl group is at the 3-position. The presence of the N-H group on the pyrazole ring allows for tautomerism and provides a site for potential N-alkylation or N-arylation.
Caption: Chemical structure of 3-methylsulfanyl-5-phenyl-1H-pyrazole.
A summary of the key physicochemical properties is presented in the table below. It is important to note that while the molecular formula and weight are exact, other parameters are based on data from closely related compounds and predictive models due to the scarcity of direct experimental values for this specific molecule.
| Property | Value / Predicted Range | Source / Basis |
| Molecular Formula | C₁₀H₁₀N₂S | Calculated |
| Molecular Weight | 190.27 g/mol | Calculated |
| Appearance | White to light yellow crystalline solid | Predicted based on analogues |
| Melting Point | 120 - 135 °C | Predicted (cf. 3-methyl-5-phenyl-1H-pyrazole: 126-127 °C) |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Low aqueous solubility. | Predicted based on general properties of pyrazoles[3] |
| CAS Number | Not assigned | - |
Spectroscopic Data Insights: Based on analogues such as 3-isopropyl-5-(methylthio)-1-phenyl-1H-pyrazole and 5-isopropyl-3-(methylthio)-1-phenyl-1H-pyrazole[4], the following spectral characteristics can be anticipated:
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¹H NMR: A singlet for the methyl group of the methylsulfanyl substituent around δ 2.3-2.5 ppm. The pyrazole C-H proton would likely appear as a singlet around δ 6.1-6.2 ppm. Aromatic protons of the phenyl group would be observed in the δ 7.3-7.6 ppm region. The N-H proton would present as a broad singlet at a variable chemical shift.
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¹³C NMR: The methyl carbon of the methylsulfanyl group would resonate around δ 15-18 ppm. The pyrazole ring carbons would appear in the aromatic region, with the carbon bearing the sulfur atom being significantly influenced.
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IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 190, with a characteristic [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.
Proposed Synthetic Methodology
The synthesis of 3-methylsulfanyl-5-phenyl-1H-pyrazole can be approached through several established routes for pyrazole formation. A highly plausible method involves the cyclocondensation of a β-ketodithioester with hydrazine. This approach offers good regioselectivity and is based on well-documented reactions in pyrazole chemistry.
Caption: Proposed synthesis workflow for 3-methylsulfanyl-5-phenyl-1H-pyrazole.
Step-by-Step Experimental Protocol:
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Synthesis of the β-ketodithioester intermediate:
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To a stirred solution of benzoylacetone (1 equivalent) in a suitable aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 equivalents) dropwise.
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After stirring for 1-2 hours at room temperature, add methyl iodide (2.5 equivalents) dropwise at 0 °C.
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Allow the reaction to proceed at room temperature overnight.
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Quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography to yield the β-ketodithioester.
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Rationale: This step creates the 1,3-dicarbonyl equivalent with the desired methylsulfanyl group already in place. The use of a strong base is necessary to deprotonate both the methylene and methyl groups of benzoylacetone to facilitate the reaction with carbon disulfide and subsequent methylation.
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Cyclocondensation to form the pyrazole ring:
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Dissolve the purified β-ketodithioester (1 equivalent) in ethanol.
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Add hydrazine hydrate (1.1 equivalents) to the solution.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[1]
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
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Pour the residue into cold water to precipitate the product.
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Filter the solid, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methylsulfanyl-5-phenyl-1H-pyrazole.
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Rationale: The reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine is a classic and efficient method for constructing the pyrazole ring.[2] Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent cyclization to occur.
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Reactivity and Potential for Derivatization
The structure of 3-methylsulfanyl-5-phenyl-1H-pyrazole offers several sites for chemical modification, making it a versatile scaffold for building a library of derivatives for structure-activity relationship (SAR) studies.
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N-H of the Pyrazole Ring: The nitrogen atom can be alkylated, arylated, or acylated. This is a common strategy to modulate the compound's properties and biological activity. For instance, N-phenyl substitution is prevalent in many marketed pyrazole-containing drugs.
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Methylsulfanyl Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and hydrogen bonding capacity of the molecule.
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Phenyl Ring: The phenyl group can be substituted with various functional groups (e.g., halogens, nitro, amino, methoxy) to explore their impact on biological activity. This can be achieved by starting with appropriately substituted benzoylacetone precursors.
Applications in Drug Discovery and Development
While the biological activity of 3-methylsulfanyl-5-phenyl-1H-pyrazole itself is not extensively reported, derivatives with this core structure have shown significant promise as analgesic and anti-inflammatory agents.[1] The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to act on various biological targets.
One of the key areas of interest for pyrazole derivatives is the inhibition of protein kinases. Many kinases are dysregulated in diseases such as cancer and inflammatory disorders. The pyrazole ring can act as a hinge-binding motif in the ATP-binding site of kinases, making it an attractive starting point for the design of potent and selective inhibitors.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
3-Methylsulfanyl-5-phenyl-1H-pyrazole is a promising heterocyclic compound that stands at the intersection of established synthetic chemistry and modern drug discovery. Its structure combines the privileged pyrazole scaffold with functional groups that are amenable to a wide range of chemical transformations. While direct experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis and exploration based on the rich chemistry of its analogues. The potential for this compound and its derivatives to act as modulators of key biological pathways, such as those involved in inflammation and cell signaling, makes it a valuable target for further investigation by researchers and scientists in the field of drug development.
References
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Al-Suwaidan, I. A., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
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Desai, N. C., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Yankova, M., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank. Available at: [Link]
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Beck, J. R., et al. (2012). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. ResearchGate. Available at: [Link]
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Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]
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PubChem. 3-Methyl-5-phenyl-1H-pyrazole. Available at: [Link]
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Singh, R., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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